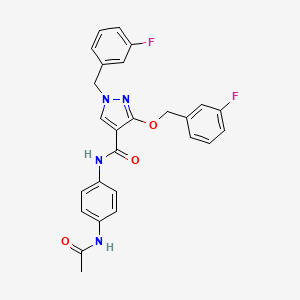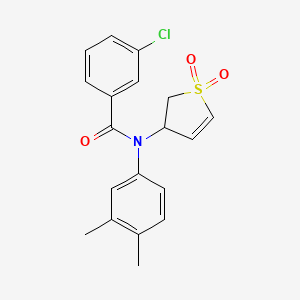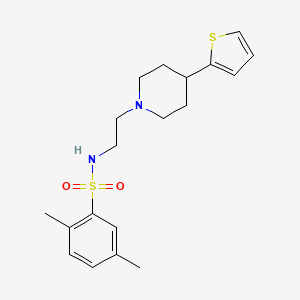![molecular formula C20H24N2OS B2836304 1-phenyl-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 1049514-78-4](/img/structure/B2836304.png)
1-phenyl-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of phenylpiperazine . Phenylpiperazines are a family of organic compounds based on the piperazine structure with a phenyl substituent. They have a variety of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease .科学的研究の応用
Acetylcholinesterase Inhibition
Compounds with the phenylpiperazine moiety have been designed, synthesized, and evaluated for their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. A study highlighted a compound within this family demonstrating significant AChE inhibition, emphasizing the potential of such molecules for neurodegenerative disease research (Saeedi et al., 2019).
Tubulin Polymerization Inhibitors
Research has identified N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. This action is crucial in cancer therapy as it can inhibit cancer cell growth. Some analogues showed promising antiproliferative properties against a wide array of cancer cell lines (Prinz et al., 2017).
Antibacterial and Antifungal Properties
A study synthesized and evaluated the antibacterial activity of novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth. This suggests the potential for developing new antimicrobial agents from piperazine-based compounds (Nagaraj et al., 2018).
Antifungal Activity
Another study focused on synthesizing (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing that certain substituents significantly enhance antifungal activity. This highlights the compound's role in developing new antifungal therapies (Lv et al., 2013).
Antidepressant-like Activity
The antidepressant potential of a novel 5-HT3 receptor antagonist with a phenylpiperazin moiety was investigated, showing promising results in rodent behavioral models of depression. This emphasizes the compound's relevance in psychiatric disorder research (Mahesh et al., 2012).
作用機序
Target of Action
The primary targets of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the brain, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and are able to cross the blood-brain barrier, which is crucial for their action on central nervous system targets .
Result of Action
The enhancement of cholinergic neurotransmission by (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can lead to improved cognitive function. This makes it a potential candidate for the treatment of neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
It is known that phenylpiperazine derivatives have been studied for their inhibitory activities against enzymes such as acetylcholinesterase .
Cellular Effects
Phenylpiperazine derivatives have shown inhibitory activities against acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Molecular Mechanism
Phenylpiperazine derivatives have been found to inhibit acetylcholinesterase, suggesting a potential mechanism of action .
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-19(20(10-4-5-11-20)18-9-6-16-24-18)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-3,6-9,16H,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKNIRQMYLMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,9-trimethyl-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836223.png)
![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2836229.png)
![3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2836234.png)
![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)
